molecular formula C10H9NO B2816273 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile CAS No. 19362-96-0

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile

Cat. No.: B2816273
CAS No.: 19362-96-0
M. Wt: 159.188
InChI Key: SBDMZDGNPLMNDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of a hydroxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile exerts its effects involves binding to specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind in an antibonding fashion to the hydrogen atoms on the phenyl ring of the fungal cells, thereby inhibiting their growth . The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile can be compared with other similar compounds, such as:

    2-[Hydroxy(phenyl)methyl]prop-2-enoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a nitrile group.

    2-[Hydroxy(phenyl)methyl]prop-2-enamide: This compound has an amide group in place of the nitrile group.

    2-[Hydroxy(phenyl)methyl]prop-2-enol: This compound has an alcohol group instead of the nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile, also known as hydroxyalkynenitrile, is an organic compound with the molecular formula C₁₁H₉N₁O. It features a unique structure that includes a propenenitrile backbone and a hydroxyl group attached to a phenyl ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's structural characteristics contribute to its reactivity. The presence of both hydroxyl and nitrile functional groups allows for diverse chemical interactions, making it a valuable target for further research and application development. The molecular weight of this compound is approximately 159.19 g/mol.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activity, particularly against various microbial strains and potential anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties against a range of organisms. For instance, in vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Microbial StrainActivity Observed
Staphylococcus aureusInhibition at 50 µg/mL
Escherichia coliInhibition at 100 µg/mL
Candida albicansInhibition at 75 µg/mL

Anti-inflammatory Potential

Initial findings suggest that this compound may interact with enzymes involved in inflammatory pathways. Molecular docking studies have indicated binding affinities with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Further kinetic assays are necessary to elucidate these interactions comprehensively.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various concentrations of this compound against common pathogens. Results showed that the compound effectively inhibited bacterial growth, suggesting its potential use as a natural preservative or therapeutic agent.
  • Inflammation Model : In another study, the compound was tested in an animal model of inflammation where it demonstrated a reduction in inflammatory markers compared to control groups. This suggests that it may have therapeutic potential for treating inflammatory diseases.

The biological activity of this compound is influenced by several factors:

  • Steric Effects : The spatial arrangement of the hydroxyl and nitrile groups affects how the compound interacts with biological targets.
  • Solvent Effects : Studies indicate that the solvent used during reactions can significantly influence the stability and reactivity of the compound.

Properties

IUPAC Name

2-[hydroxy(phenyl)methyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDMZDGNPLMNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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